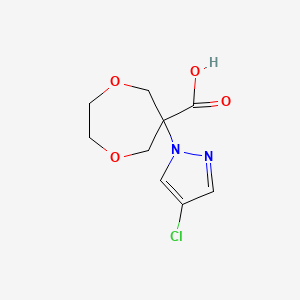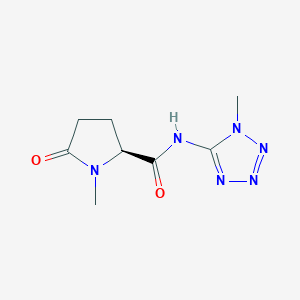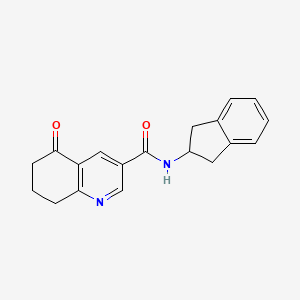![molecular formula C17H17N5O2 B7435709 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been found to have various applications in scientific research. One of the main areas of study is in the field of neuroscience, where this compound has been shown to have potential as a novel modulator of GABA receptors. GABA receptors are important targets for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its ability to modulate GABA receptors. Specifically, this compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one are still being studied. However, it has been shown to have anxiolytic and hypnotic effects in animal models. Additionally, this compound has been found to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is its ability to modulate GABA receptors, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to have good oral bioavailability in animal models, suggesting that it may be suitable for use in humans. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one. One area of study is the development of more potent and selective modulators of GABA receptors. Additionally, this compound may have potential as a treatment for other neurological disorders, such as depression and schizophrenia. Further studies are also needed to investigate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves several steps. The starting material is 5-methyl-1H-imidazole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-amino-1-benzylpyrrolidin-2-one to form the desired product. The final step involves the cyclization of the oxadiazole ring to form 1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one.
Propriétés
IUPAC Name |
1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-9-18-14(19-11)15-20-16(24-21-15)13-7-8-22(17(13)23)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARROBGXCJPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=NOC(=N2)C3CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)

![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)




![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
